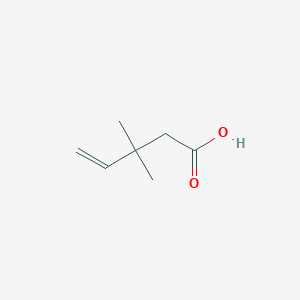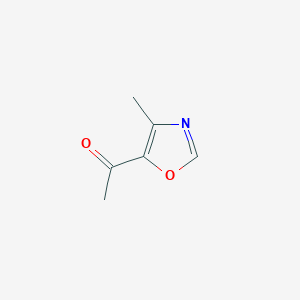
1-(4-Methyloxazol-5-yl)ethanone
概要
説明
1-(4-Methyloxazol-5-yl)ethanone, also known as 5-Acetyl-4-methyloxazole, is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
準備方法
The synthesis of 1-(4-Methyloxazol-5-yl)ethanone can be achieved through various methods. One common approach involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . Another method includes the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with Vinamidinium salt, which avoids the use of highly toxic reagents such as sodium cyanide and sodium azide .
化学反応の分析
1-(4-Methyloxazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound.
Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting measures . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Methyloxazol-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound focuses on its potential therapeutic properties and its role in drug development.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
1-(4-Methyloxazol-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-Methyloxazol-2-yl)ethanone. Both compounds share a similar molecular structure but differ in the position of the oxazole ring. This difference in structure can lead to variations in their chemical properties and reactivity . Other similar compounds include various isoxazole derivatives, which also exhibit a range of biological activities and therapeutic potential .
特性
IUPAC Name |
1-(4-methyl-1,3-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRWPKBEPJABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452424 | |
| Record name | 1-(4-methyloxazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-19-3 | |
| Record name | 1-(4-methyloxazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
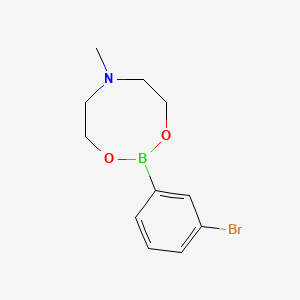
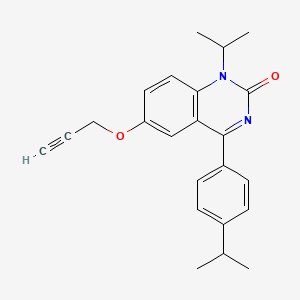
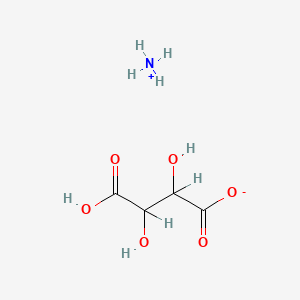


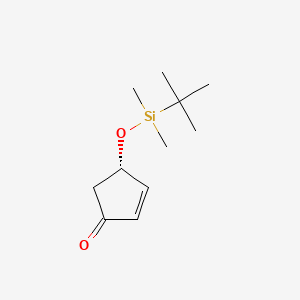

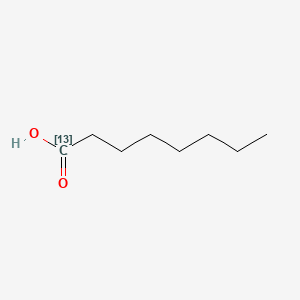
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
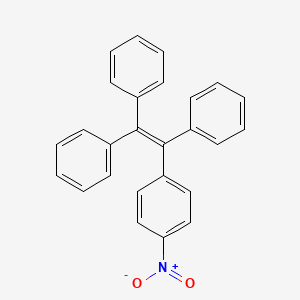
![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)
